2-(3-(Benzyloxy)-2-bromo-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-(Benzyloxy)-2-bromo-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling. This compound features a benzyloxy group, a bromine atom, and a fluorine atom on a phenyl ring, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)-2-bromo-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a boronic acid with a diol, such as pinacol, under dehydrating conditions to form the boronic ester. The specific synthetic route may include:
Bromination: Introduction of the bromine atom on the phenyl ring.
Benzyloxy Protection: Protection of the phenol group with a benzyl group.
Fluorination: Introduction of the fluorine atom.
Boronic Ester Formation: Reaction of the boronic acid with pinacol to form the boronic ester.
Industrial Production Methods
Industrial production methods for boronic esters often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to optimize reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Benzyloxy)-2-bromo-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: Conversion of the boronic ester to a boronic acid.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions at the bromine or fluorine positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Palladium-catalyzed hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include boronic acids, substituted phenyl derivatives, and reduced phenyl compounds .
Scientific Research Applications
2-(3-(Benzyloxy)-2-bromo-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and probes for biological studies.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(3-(Benzyloxy)-2-bromo-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in reactions such as the Suzuki-Miyaura coupling, where the compound acts as a key intermediate .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the benzyloxy, bromine, and fluorine substituents.
Pinacolborane: Another boronic ester used in similar coupling reactions but with different substituents.
Benzyloxyphenylboronic Acid: Similar structure but without the bromine and fluorine atoms.
Uniqueness
2-(3-(Benzyloxy)-2-bromo-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of substituents, which provide specific reactivity and selectivity in chemical reactions. The presence of the benzyloxy, bromine, and fluorine groups allows for diverse functionalization and application in various fields .
Properties
IUPAC Name |
2-(2-bromo-6-fluoro-3-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BBrFO3/c1-18(2)19(3,4)25-20(24-18)16-14(22)10-11-15(17(16)21)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLLLQPCKOJWGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Br)OCC3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BBrFO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.1 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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